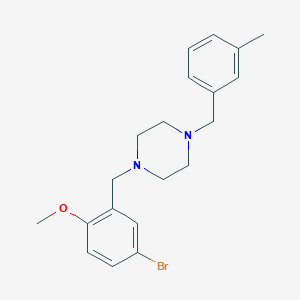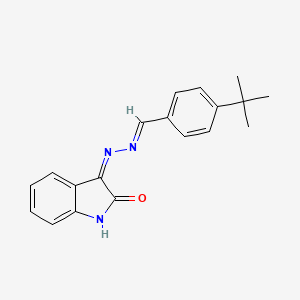
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research for its potential use in the treatment of various medical conditions.
作用机制
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has also been found to have an impact on the immune system, with studies showing that it can increase the production of cytokines, which are proteins that play a role in the immune response.
实验室实验的优点和局限性
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also limitations to its use. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, the use of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine in research is limited by its classification as a controlled substance in many countries.
未来方向
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine in the treatment of ADHD. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for ADHD. Finally, there is interest in developing new synthetic compounds based on the structure of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine that may have improved therapeutic properties.
合成方法
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-bromo-benzyl chloride with 3-methylbenzylpiperazine in the presence of a base. The reaction results in the formation of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, which can be purified using various methods such as column chromatography and recrystallization.
科学研究应用
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In a study conducted on rats, 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
属性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-13-19(21)6-7-20(18)24-2/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMZRPSVYZFZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6121043.png)
![1-tert-butyl-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6121050.png)
![2-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6121052.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B6121055.png)
![N-[(2-chlorophenyl)sulfonyl]-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B6121067.png)
![4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)

![3-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B6121090.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
